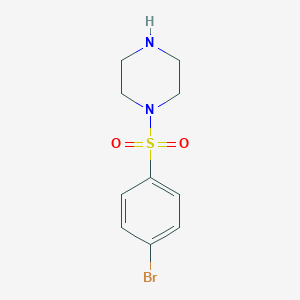

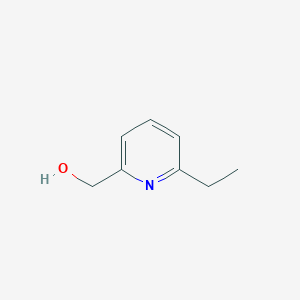

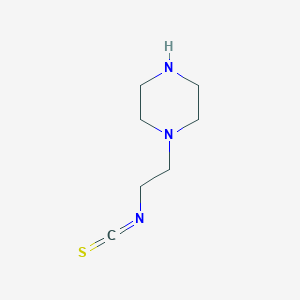

(6-Ethylpyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "(6-Ethylpyridin-2-yl)methanol" often involves condensation reactions, where precursors like methylpyridin methanol react with aldehydes in the absence of catalysts or solvents at elevated temperatures. For example, the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol resulted from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde, showcasing the reactivity and potential pathways for synthesizing similar compounds (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant information about the spatial arrangement, bonding patterns, and overall stability. For instance, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was found to be a symmetrical molecule with two intramolecular hydrogen bonds, indicating a planar structure that crystallizes in the monoclinic system. This insight into the molecular architecture provides a foundation for understanding the structural properties of "(6-Ethylpyridin-2-yl)methanol" and its analogs (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Chemical Reactions and Properties

Chemical reactions involving "(6-Ethylpyridin-2-yl)methanol" derivatives demonstrate a wide range of reactivities and properties. For example, the interaction of methylpyridin derivatives with various reagents can lead to the formation of complex structures, such as the tetrakis(pyridine)tetrachloro(.mu.-chloro)(.mu.-hydrido)ditungsten compound, which undergoes ligand exchange and oxidative addition of hydrogen chloride. This illustrates the compound's versatility in forming complex metal-organic structures (Carlin & Mccarley, 1989).

科学的研究の応用

Synthesis and Characterization

- A study discusses the synthesis and characterization of a compound formed from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This compound was characterized using various methods like mass spectroscopy, IR, NMR, UV-Vis, and X-ray diffraction, illustrating a method of synthesizing and analyzing pyridin-2-yl methanol derivatives (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Ligand Exchange and Catalysis

- Research on tetrakis(pyridine)tetrachloro(.mu.-chloro)(.mu.-hydrido)ditungsten (W-W) and its 4-ethylpyridine homologue demonstrates the potential of pyridine derivatives in forming compounds with unique structures and potential catalytic applications. The structural and spectral analysis of these compounds provides insights into their chemical behavior and potential uses in catalysis (Carlin & Mccarley, 1989).

Photoinduced Reactions

- A study on the photoinduced alkoxylation of 2-vinylpyridinium ion indicates that pyridine derivatives can undergo photoinduced reactions leading to the formation of alkoxyl derivatives. This research highlights the responsiveness of such compounds to light, which could be useful in photochemistry applications (Ishida, Uesugi, & Takamuku, 1993).

Medicinal Chemistry

- Research on the synthesis of bipyridine analogues of metomidate for conjugate formation with the 99mTc(I)-tricarbonyl complex shows the application of pyridine derivatives in medicinal chemistry, particularly in the development of diagnostic agents (Schweifer, Zolle, Wuggenig, Mereiter, & Hammerschmidt, 2010).

Novel Frameworks in Chemistry

- The synthesis of the novel ligand tris(2,2'-bipyrid-6-yl) methanol and its coordination with transition metals is explored. This research provides insights into the creation of new chemical frameworks and the influence of transition metals on the geometry and properties of these frameworks (Knight, Alvarez, Amoroso, Edwards, & Singh, 2010).

Conversion of Alcohols to Hydrocarbons

- A study on the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite illustrates the application of pyridine derivatives in facilitating chemical transformations, particularly in the conversion of simple alcohols to more complex hydrocarbons (Derouane et al., 1978).

Safety And Hazards

特性

IUPAC Name |

(6-ethylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWCPAGPWRSQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444247 |

Source

|

| Record name | (6-ethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethylpyridin-2-yl)methanol | |

CAS RN |

163658-33-1 |

Source

|

| Record name | (6-ethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)